

Structural Analysis of (R)-ethyl 4-chloro-3-hydroxybutanoate: A Technical Guide

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Compound of Interest

Compound Name: *Ethyl 4-chloro-3-hydroxybutanoate*

Cat. No.: *B076548*

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(R)-ethyl 4-chloro-3-hydroxybutanoate is a versatile chiral building block of significant interest in the pharmaceutical industry. Its utility as a precursor for the synthesis of bioactive molecules, including L-carnitine and (R)-4-amino-3-hydroxybutyric acid (GABOB), necessitates a thorough understanding of its structural characteristics. This technical guide provides an in-depth analysis of the structure of **(R)-ethyl 4-chloro-3-hydroxybutanoate**, complete with quantitative data, detailed experimental protocols, and relevant biological pathway visualizations.

Physicochemical and Spectroscopic Data

The structural integrity and purity of **(R)-ethyl 4-chloro-3-hydroxybutanoate** are confirmed through a combination of physicochemical measurements and spectroscopic analysis. The following tables summarize the key quantitative data for this compound.

Physicochemical Properties	Value
Molecular Formula	C ₆ H ₁₁ ClO ₃ [1]
Molecular Weight	166.60 g/mol [1]
CAS Number	90866-33-4
Appearance	Colorless to pale yellow liquid [2]
Density	1.19 g/mL at 25 °C
Boiling Point	93-95 °C at 5 mmHg
Refractive Index (n _{20/D})	1.453
Optical Rotation ([α] _{23/D})	+14° (neat)

¹ H NMR				
Spectral Data (400 MHz, CDCl ₃)	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
Protons	4.30-4.28	m	CH(OH)	
4.18	q	7.2	OCH ₂ CH ₃	
3.61-3.60	m	CH ₂ Cl		
3.01	s	OH		
2.66-2.57	m	CH ₂ COO		
1.29-1.24	m	OCH ₂ CH ₃		

¹³ C NMR Spectral Data (126 MHz, CDCl ₃)	Chemical Shift (δ) ppm	Assignment
Carbon Atom	171.76	C=O
67.93	CH(OH)	
60.98	OCH ₂ CH ₃	
48.12	CH ₂ Cl	
38.51	CH ₂ COO	
14.07	OCH ₂ CH ₃	
Mass Spectrometry Data	m/z	Assignment
High-Resolution MS (ESI)	167.2	[M+H] ⁺

Experimental Protocols

The following are detailed methodologies for the key experiments used in the structural characterization of (R)-ethyl 4-chloro-3-hydroxybutanoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and stereochemistry of the molecule.

Methodology:

- Sample Preparation: A sample of approximately 5-10 mg of (R)-ethyl 4-chloro-3-hydroxybutanoate is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
- Instrumentation: ¹H and ¹³C NMR spectra are acquired on a 400 MHz spectrometer.
- ¹H NMR Acquisition:

- A standard proton experiment is run with a spectral width of approximately 16 ppm.
- A sufficient number of scans (typically 16 or 32) are acquired to obtain a good signal-to-noise ratio.
- The relaxation delay is set to 1-2 seconds.
- ^{13}C NMR Acquisition:
 - A proton-decoupled carbon experiment is performed with a spectral width of approximately 220 ppm.
 - A larger number of scans (typically 1024 or more) are required due to the lower natural abundance of ^{13}C .
 - The relaxation delay is set to 2-5 seconds.
- Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm for ^1H and the residual CHCl_3 signal at 77.16 ppm for ^{13}C .

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition of the molecule.

Methodology:

- Sample Preparation: A dilute solution of (R)-ethyl 4-chloro-3-hydroxybutanoate is prepared in a suitable solvent such as methanol or acetonitrile (approximately 1 mg/mL).
- Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is used.
- Analysis:
 - The sample solution is introduced into the ESI source via direct infusion or after separation by liquid chromatography.

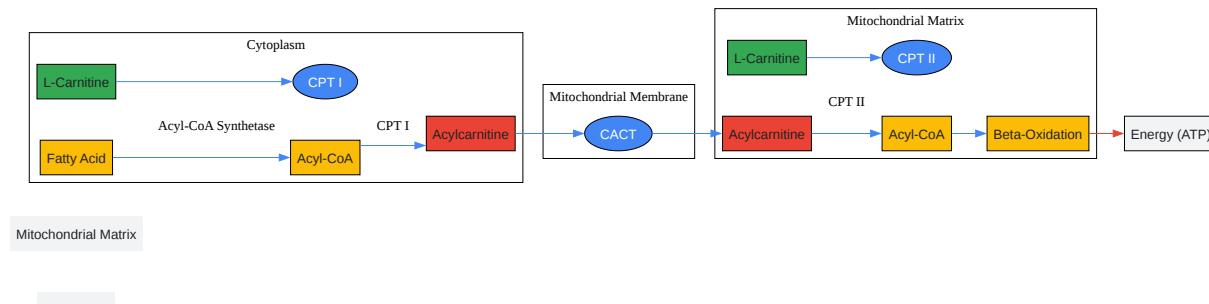
- The mass spectrometer is operated in positive ion mode to detect the protonated molecule $[M+H]^+$.
- Data is acquired over a mass range that includes the expected molecular ion.
- Data Analysis: The accurate mass of the molecular ion is determined and used to calculate the elemental composition.

Biological Significance and Associated Pathways

(R)-ethyl 4-chloro-3-hydroxybutanoate is a crucial chiral precursor for the synthesis of L-carnitine and (R)-4-amino-3-hydroxybutyric acid (GABOB). While the molecule itself is not directly involved in signaling pathways, its derivatives play significant roles in metabolic and neurological processes.

L-Carnitine and Fatty Acid Metabolism

L-carnitine is essential for the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix for β -oxidation and subsequent energy production.

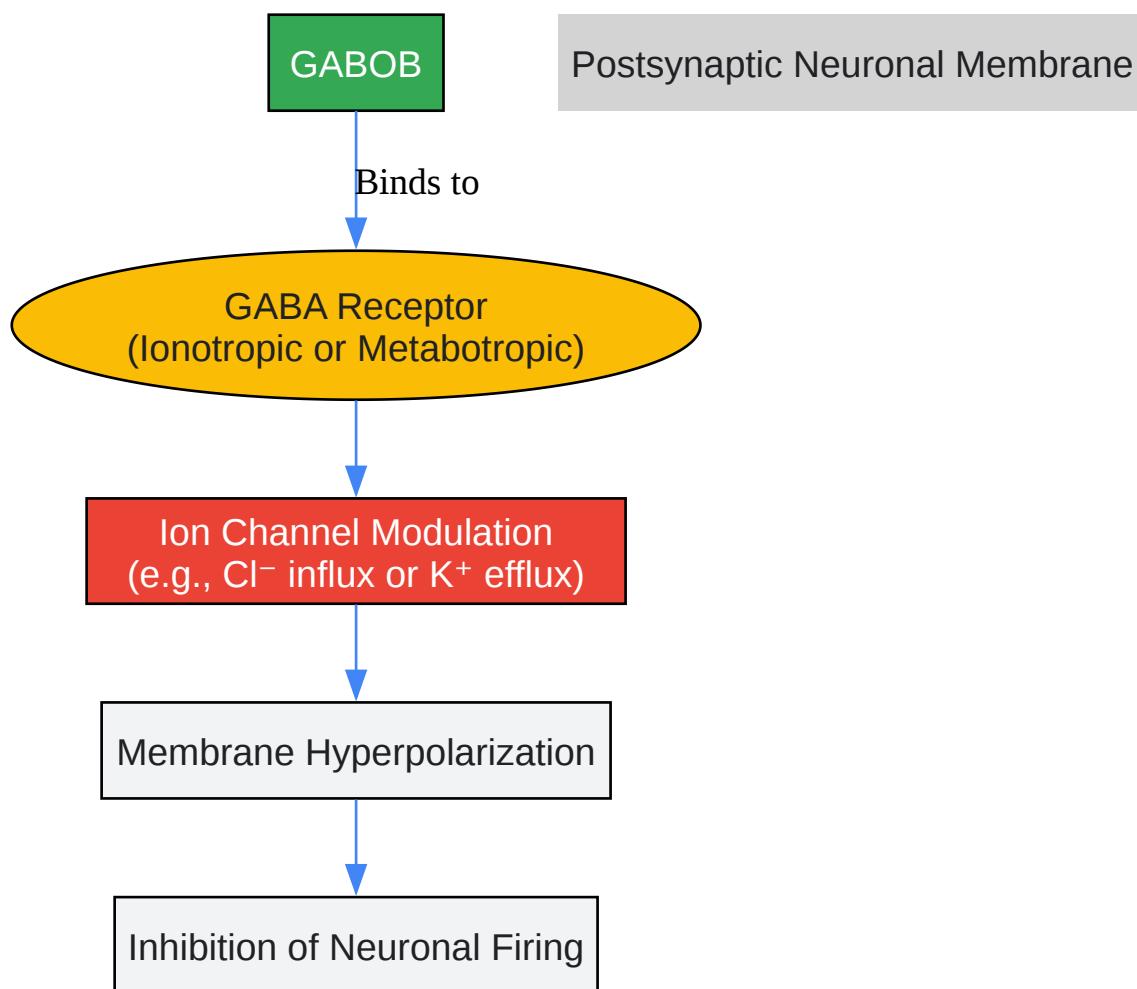


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Caption: L-Carnitine's role in fatty acid transport for beta-oxidation.

GABOB and the GABAergic System

(R)-4-amino-3-hydroxybutyric acid (GABOB) is a GABA analogue and can modulate the GABAergic system, which is the primary inhibitory neurotransmitter system in the central nervous system. It can interact with GABA receptors, influencing neuronal excitability.

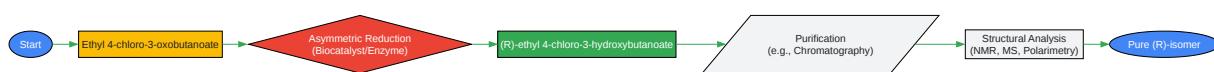


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Caption: GABOB's interaction with the GABAergic signaling pathway.

Synthesis Workflow

The primary route to **(R)-ethyl 4-chloro-3-hydroxybutanoate** is through the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate. Biocatalytic methods are often preferred for their high enantioselectivity.



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References

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